molecular formula C12H11N3O2 B154664 [(2-Oxonaphthalen-1-ylidene)methylamino]urea CAS No. 56536-09-5

[(2-Oxonaphthalen-1-ylidene)methylamino]urea

Cat. No. B154664
CAS RN: 56536-09-5
M. Wt: 229.23 g/mol
InChI Key: MPMPWHHRMIBUFF-UHFFFAOYSA-N
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Description

The compound “[(2-Oxonaphthalen-1-ylidene)methylamino]urea” is an unexpected product of the condensation reaction of 2-hydroxy-1-naphthaldehyde with or without ethyl benzoylacetate and urea under hydrochloric acid-catalyzed and solvent-free conditions . It is a yellow crystalline substance .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 2-hydroxy-1-naphthaldehyde with or without ethyl benzoylacetate and urea under hydrochloric acid-catalyzed and solvent-free conditions . The reaction is heated at 70°C for 2 hours . Upon cooling, ethyl acetate-petroleum (1:1, v/v) is added and a yellow precipitate is obtained, then filtered and recrystallized from ethanol to afford the title compound .


Molecular Structure Analysis

The molecular structure of “[(2-Oxonaphthalen-1-ylidene)methylamino]urea” involves a naphthalene ring with a urea group attached to it . The compound is the tautomer of a product that resulted from the dehydration condensation reaction of 2-hydroxy-1-naphthaldehyde and urea .


Physical And Chemical Properties Analysis

The compound is a yellow crystalline substance . It has a melting point of 179.3-180.8°C . The yield of the compound from the described synthesis process is 60.7% .

properties

IUPAC Name

[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAGXAZEDGCJS-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425642
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Oxonaphthalen-1-ylidene)methylamino]urea

CAS RN

56536-09-5
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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